
3-(Allyloxy)propionic acid, allyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ALLYL-BETA-ALLYLOXYPROPIONATE is an organic compound that belongs to the class of allyl esters It is characterized by the presence of an allyl group attached to a beta-allyloxypropionate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ALLYL-BETA-ALLYLOXYPROPIONATE typically involves the esterification of beta-allyloxypropionic acid with allyl alcohol. This reaction can be catalyzed by acidic or basic catalysts. Commonly used catalysts include sulfuric acid, hydrochloric acid, or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
On an industrial scale, the production of ALLYL-BETA-ALLYLOXYPROPIONATE may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in fixed-bed reactors can also be employed to facilitate the esterification reaction. Additionally, the purification of the product may involve distillation or crystallization techniques to achieve high purity.
Analyse Des Réactions Chimiques
Types of Reactions
ALLYL-BETA-ALLYLOXYPROPIONATE undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or aldehydes.
Reduction: The ester functionality can be reduced to the corresponding alcohol.
Substitution: The allyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or organometallic reagents (e.g., Grignard reagents) can be employed for substitution reactions.
Major Products Formed
Oxidation: Epoxides, aldehydes, or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted allyl derivatives.
Applications De Recherche Scientifique
ALLYL-BETA-ALLYLOXYPROPIONATE has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its potential therapeutic applications, such as anti-inflammatory or antimicrobial properties, is ongoing.
Industry: It is used in the production of polymers and materials with specific properties, such as improved flexibility or durability.
Mécanisme D'action
The mechanism of action of ALLYL-BETA-ALLYLOXYPROPIONATE involves its interaction with various molecular targets. The allyl group can undergo electrophilic addition reactions, while the ester functionality can participate in hydrolysis or transesterification reactions. These interactions can lead to the formation of reactive intermediates that can further react with biological molecules or other chemical entities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Allyl Acetate: Similar in structure but with an acetate group instead of a beta-allyloxypropionate moiety.
Allyl Propionate: Contains a propionate group instead of a beta-allyloxypropionate moiety.
Allyl Butyrate: Features a butyrate group in place of the beta-allyloxypropionate moiety.
Uniqueness
ALLYL-BETA-ALLYLOXYPROPIONATE is unique due to the presence of both an allyl group and a beta-allyloxypropionate moiety, which imparts distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in organic synthesis and industrial applications.
Propriétés
Numéro CAS |
5331-41-9 |
|---|---|
Formule moléculaire |
C9H14O3 |
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
prop-2-enyl 3-prop-2-enoxypropanoate |
InChI |
InChI=1S/C9H14O3/c1-3-6-11-8-5-9(10)12-7-4-2/h3-4H,1-2,5-8H2 |
Clé InChI |
RPVFJOIVXCZWPD-UHFFFAOYSA-N |
SMILES canonique |
C=CCOCCC(=O)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


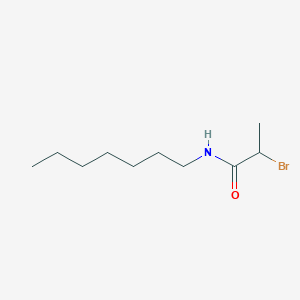
![N~1~,N~1~-Diethyl-N~2~-[3-(2-methyl-2H-naphtho[2,3-d][1,3]dioxol-2-yl)propyl]ethane-1,2-diamine--hydrogen chloride (1/2)](/img/structure/B13766190.png)
![1-Piperazinepropanenitrile, 4-[2-[(2-cyanoethyl)amino]ethyl]-](/img/structure/B13766195.png)
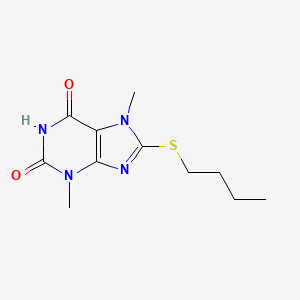

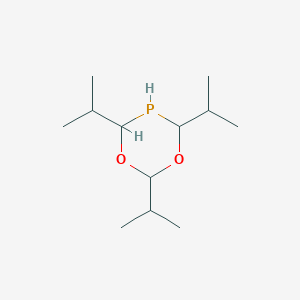
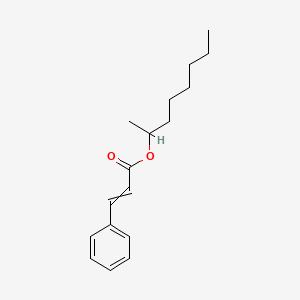
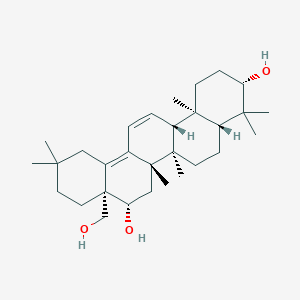

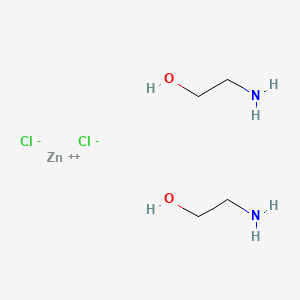
![2-[(6-Pentylundecan-6-yl)oxy]ethan-1-ol](/img/structure/B13766259.png)
![Benzenesulfonic acid, 4-[(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)azo]-2,5-dichloro-, monosodium salt](/img/structure/B13766266.png)


